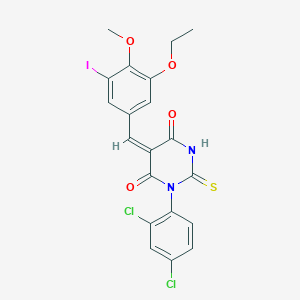
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. TAK-715 has been extensively studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases.
作用機序
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. Inhibition of p38 MAPK activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-715 has been shown to exert potent anti-inflammatory effects in vitro and in vivo. Studies have demonstrated that TAK-715 inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, IL-6, and MCP-1. In addition, TAK-715 has been shown to reduce the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of inflammatory and autoimmune diseases.
実験室実験の利点と制限
TAK-715 is a potent and selective inhibitor of p38 MAPK, making it an attractive tool for studying the role of p38 MAPK in various biological processes. TAK-715 has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, TAK-715 has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the scientific research on TAK-715. One direction is to further explore the therapeutic potential of TAK-715 in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to investigate the potential of TAK-715 as a tool for studying the role of p38 MAPK in the regulation of various biological processes, such as cell differentiation and apoptosis. Additionally, there is a need for the development of more potent and selective p38 MAPK inhibitors with improved pharmacokinetic properties for therapeutic use.
合成法
TAK-715 can be synthesized through a multi-step process involving the reaction of 4-bromo-1-naphthylamine with 2-oxo-1-pyrrolidineacetamide, followed by the addition of benzenesulfonyl chloride and tetrahydro-1-naphthylamine. The resulting product is purified through crystallization and recrystallization to obtain TAK-715 in high purity.
科学的研究の応用
TAK-715 has been widely studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In vitro and in vivo studies have demonstrated that TAK-715 effectively inhibits p38 MAPK activity, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-4-14-22(20)16-10-12-17(13-11-16)26(24,25)21-19-8-3-6-15-5-1-2-7-18(15)19/h1-2,5,7,10-13,19,21H,3-4,6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORXXJYTOMLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)
![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)
